molecular formula C10H21ClN2O B3182705 N-(piperidin-4-yl)pentanamide hydrochloride CAS No. 1171557-07-5

N-(piperidin-4-yl)pentanamide hydrochloride

Cat. No. B3182705
M. Wt: 220.74 g/mol
InChI Key: YMFGZAHGYDMUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)pentanamide hydrochloride, also known as 4-Pentanamide, is a synthetic chemical compound derived from piperidine and pentanamide. It is a white crystalline solid with a melting point of 104-106 °C. 4-Pentanamide hydrochloride is widely used in scientific research due to its unique properties, including its ability to form hydrogen bonds and its relatively low toxicity.

Scientific Research Applications

N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride is a versatile compound which has a wide range of scientific research applications. It is used in the study of drug metabolism, as it is an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It is also used in the study of enzyme kinetics, as it is a potent inhibitor of enzymes such as acetylcholinesterase. Additionally, N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride is used in the study of protein folding, as it has been shown to stabilize the folding of proteins.

Mechanism Of Action

The mechanism of action of N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride is not well understood. However, it is thought to act by forming hydrogen bonds with the active sites of enzymes and proteins. It is also thought to act as a competitive inhibitor of enzymes, as it competes with the substrate for binding to the enzyme’s active site.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the regulation of neurotransmitter levels in the body.

Advantages And Limitations For Lab Experiments

The advantages of using N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride in lab experiments include its low toxicity, its ability to form hydrogen bonds, and its ability to inhibit the activity of enzymes. Additionally, it is relatively inexpensive and readily available. The limitation of using N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride in lab experiments is that its mechanism of action is not well understood and its effects on biochemical and physiological processes are not well understood.

Future Directions

There are many potential future directions for the use of N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride in scientific research. One potential direction is the use of N-(piperidin-4-yl)pentanamide hydrochloridee hydrochloride in the study of drug metabolism, as it has been shown to inhibit the activity of cytochrome P450 enzymes. Additionally, it could be used in the study of protein folding, as it has been shown to stabilize the folding of proteins. It could also be used in the study of enzyme kinetics, as it is a potent inhibitor of enzymes such as acetylcholinesterase. Finally, it could be used in the development of new drugs, as it has the potential to inhibit the activity of enzymes involved in disease processes.

properties

IUPAC Name

N-piperidin-4-ylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-3-4-10(13)12-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGZAHGYDMUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)pentanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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